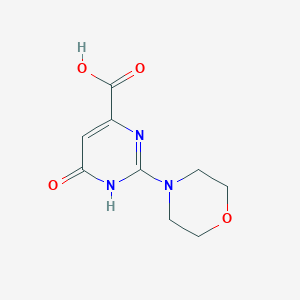
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo éster de etilo, un grupo amino y un átomo de flúor unido a un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 3-amino-2-fluorobenzaldehído.
Condensación de Knoevenagel: El aldehído experimenta una condensación de Knoevenagel con acetoacetato de etilo en presencia de una base como la piperidina para formar el intermedio 3-(3-amino-2-fluorofenil)-3-oxobutanoato de etilo.
Ciclización: El intermedio se cicla luego en condiciones ácidas para producir el producto final, 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cristalización y la cromatografía para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El grupo carbonilo se puede reducir para formar derivados de alcohol.
Sustitución: El átomo de flúor se puede sustituir con otros halógenos o grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los reactivos como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Se pueden emplear reactivos de halogenación como N-bromosuccinimida (NBS) o N-clorosuccinimida (NCS).
Principales productos formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos con potenciales propiedades anticancerígenas y antimicrobianas.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: El compuesto se utiliza en estudios para comprender la interacción de los compuestos fluorados con los sistemas biológicos.
Aplicaciones industriales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo depende de su aplicación. En química medicinal, puede actuar inhibiendo enzimas o receptores específicos involucrados en las vías de las enfermedades. La presencia del átomo de flúor puede mejorar la afinidad de unión y la selectividad del compuesto por sus objetivos moleculares, lo que lleva a una mejor eficacia.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-Amino-2-clorofenil)-3-oxopropanoato de etilo
- 3-(3-Amino-2-bromofenil)-3-oxopropanoato de etilo
- 3-(3-Amino-2-yodofenil)-3-oxopropanoato de etilo
Unicidad
El 3-(3-Amino-2-fluorofenil)-3-oxopropanoato de etilo es único debido a la presencia del átomo de flúor, que imparte propiedades químicas y biológicas distintas. Los átomos de flúor pueden mejorar la estabilidad metabólica, la lipofilicidad y la afinidad de unión del compuesto, lo que lo convierte en un andamiaje valioso en el diseño y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C11H12FNO3 |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(13)11(7)12/h3-5H,2,6,13H2,1H3 |
Clave InChI |
VUQZKYZGRXUIDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


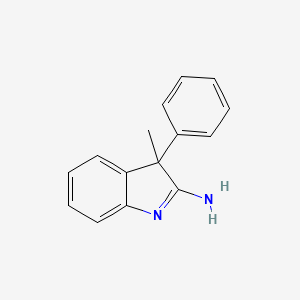


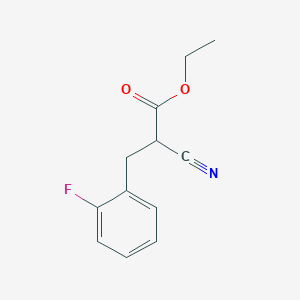
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

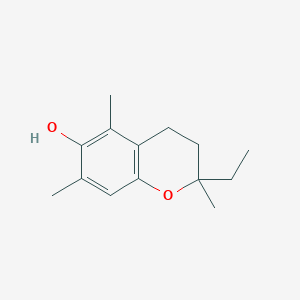
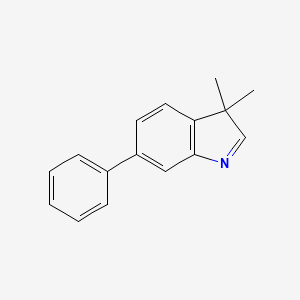
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
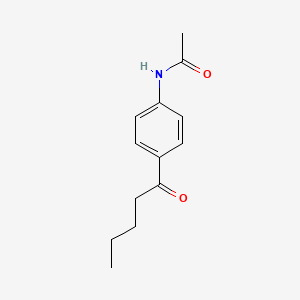
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
